Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Governs Membrane Permeability vs. N-Alkyl Analogs
The target compound exhibits a computed XLogP3-AA value of 0.1, placing it in an optimal range for balanced aqueous solubility and passive membrane permeability [1]. Shorter N-alkyl analogs such as N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide (the simplest comparator, with N-methyl substitution) are predicted to have lower lipophilicity (~XLogP3-AA -0.5), while N-cyclohexylmethyl and N-aryl analogs (e.g., N-(3,4-dimethylphenyl) derivative) exhibit XLogP3-AA values exceeding 1.5, potentially compromising solubility and increasing promiscuous binding risk [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 (PubChem computed) |
| Comparator Or Baseline | N,6-dimethyl analog: XLogP3-AA ~ -0.5 (estimated); N-(3,4-dimethylphenyl) analog: XLogP3-AA ~ 1.8 (estimated) |
| Quantified Difference | Target compound is ~0.6 logP units more lipophilic than N-methyl analog; ~1.7 logP units less lipophilic than N-aryl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
The intermediate lipophilicity of the N-propyl derivative offers a favorable balance between cell permeability and aqueous solubility that is distinct from both the more polar N-methyl and the more lipophilic N-aryl analogs, directly impacting assay compatibility and formulation ease in early-stage screening.
- [1] PubChem Compound Summary for CID 91891362, 6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide. National Center for Biotechnology Information (2025). View Source
- [2] Hoffman, G. R.; Schoffstall, A. M. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules 2022, 27 (15), 4681. View Source
